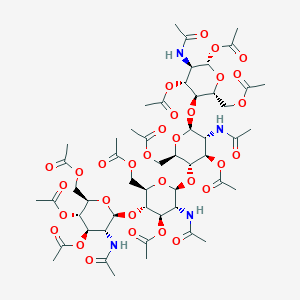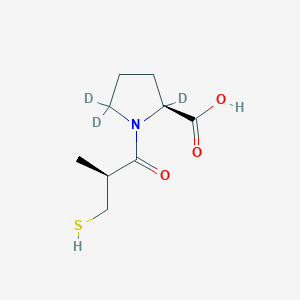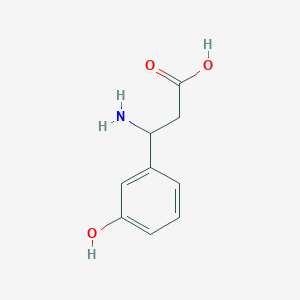
3-Amino-3-(3-hydroxyphenyl)propanoic acid
説明
3-Amino-3-(3-hydroxyphenyl)propanoic acid is a beta-amino acid that comprises propionic acid having amino and 3-hydroxyphenyl groups attached at the 3-position . It has a role as a bacterial metabolite . The molecular formula is C9H11NO3 and the molecular weight is 181.19 g/mol .
Molecular Structure Analysis
The InChI code for 3-Amino-3-(3-hydroxyphenyl)propanoic acid is1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) . The canonical SMILES is C1=CC(=CC(=C1)O)C(CC(=O)O)N . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical form of 3-Amino-3-(3-hydroxyphenyl)propanoic acid is a powder . It has a melting point of 235-236°C . The compound has a molecular weight of 181.19 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用
Antimicrobial Applications
3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives have shown promising results in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Antifungal Applications
These derivatives have demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Antibacterial Applications
The antibacterial activity of these derivatives extends to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), and Gram-negative pathogens (MIC 8–64 µg/mL) .
Drug Development
After characterizing the antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and establishing SAR relations, the most promising antibacterial and antifungal compounds were subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization to better understand their potential as drugs .
Intermediate in Organic Synthesis
3-Hydroxyphenylpropionic acid, a related compound, acts as an intermediate in the preparation of various synthetic organic products . It is used in the preparation of 3-(3-hydroxy-phenyl)-propionic acid methyl ester .
Synthesis of Phthalocyanines
3-(3-Bromophenyl)propionic acid, another related compound, is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
3-Amino-3-(3-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that is a bacterial metabolite . It is a flavonoid metabolite formed by human microflora It has been found to have an impact on cellular lipid metabolism and inflammation .
Mode of Action
The compound has been found to inhibit the expression of E-selectin in human aortic endothelial cells (HAEC), thereby reducing the adhesion of monocytes to endothelial cells . This inhibition is achieved through the suppression of the NF-κB pathway , providing additional evidence for the health benefits of dietary flavonoids and their microbial metabolites as potential therapeutics for atherosclerosis .
Biochemical Pathways
The compound is a metabolite of procyanidin A2 (PCA2), a type of flavonoid . It plays a role in regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation
Pharmacokinetics
It is known that the compound is a microbial metabolite of dietary flavonoids , suggesting that it is formed in the body following the ingestion of these compounds.
Result of Action
The compound has been found to reduce the adhesion of monocytes to endothelial cells , which is a key step in the development of atherosclerosis. By inhibiting this process, the compound may help to prevent or slow the progression of this disease. Additionally, the compound has been found to have antioxidant properties , which could help to protect cells from damage caused by reactive oxygen species.
Action Environment
The compound is stable at room temperature and should be kept in a dark place in an inert atmosphere As a microbial metabolite, the presence and activity of specific types of bacteria in the gut could potentially influence the formation and action of the compound .
特性
IUPAC Name |
3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377435 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
26049-12-7, 102872-33-3 | |
| Record name | 3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)


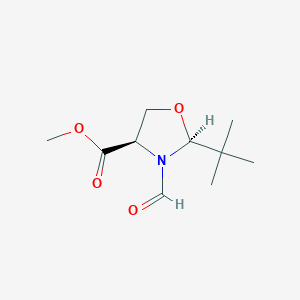
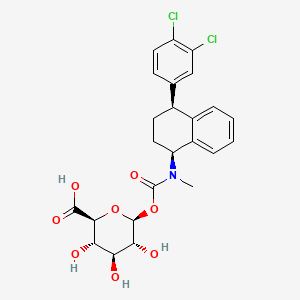
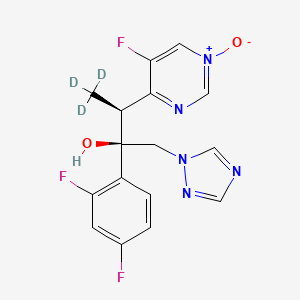
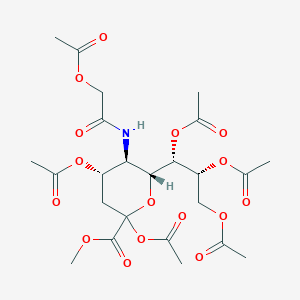
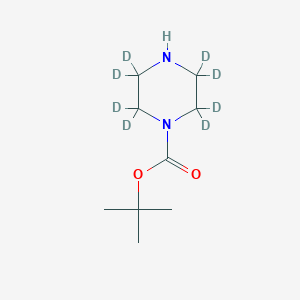


![O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B1140763.png)
